[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiophene and benzothiol groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, starting with the preparation of the thiophene and benzothiol precursors. These precursors are then subjected to a series of reactions, including stannylation, to introduce the trimethylstannyl groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The thiophene and benzothiol groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the stannyl groups, converting them into their corresponding hydrides.
Substitution: The compound can participate in substitution reactions, where the stannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between thiophene and benzothiol groups with biological macromolecules. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique chemical properties may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In industry, [4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its ability to form stable compounds with desirable electronic properties makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with specific molecular targets. The thiophene and benzothiol groups can bind to various receptors and enzymes, modulating their activity. The stannyl groups may also play a role in enhancing the compound’s stability and reactivity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane shares similarities with other thiophene and benzothiol derivatives, such as:
Uniqueness
The uniqueness of [4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of thiophene, benzothiol, and stannyl groups This unique structure imparts specific electronic, optical, and chemical properties that are not found in other similar compounds
Properties
Molecular Formula |
C48H74S4Sn2 |
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Molecular Weight |
1016.8 g/mol |
IUPAC Name |
[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C42H56S4.6CH3.2Sn/c1-5-9-13-15-19-31(17-11-7-3)25-33-27-37(45-29-33)39-35-21-23-44-42(35)40(36-22-24-43-41(36)39)38-28-34(30-46-38)26-32(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-22,27-32H,5-20,25-26H2,1-4H3;6*1H3;; |
InChI Key |
RSGIGHUGQHPCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CSC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=CS5)CC(CCCC)CCCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
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